1-(Cyclobutylamino)-2-methylpropan-2-ol

Cytochrome P450 Mechanism-based inactivation Metabolic stability

1-(Cyclobutylamino)-2-methylpropan-2-ol (CAS 1250340-43-2) is a cyclobutyl-containing amino alcohol with molecular formula C₈H₁₇NO and molecular weight 143.23 g·mol⁻¹. The compound bears a secondary amine linked to a cyclobutyl ring and a tertiary alcohol, classifying it as a bifunctional building block for medicinal chemistry and fragment-based drug discovery.

Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
Cat. No. B12285817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyclobutylamino)-2-methylpropan-2-ol
Molecular FormulaC8H17NO
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESCC(C)(CNC1CCC1)O
InChIInChI=1S/C8H17NO/c1-8(2,10)6-9-7-4-3-5-7/h7,9-10H,3-6H2,1-2H3
InChIKeyKGFVRWLDPOVWJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Cyclobutylamino)-2-methylpropan-2-ol: Core Structure and Procurement-Relevant Classification


1-(Cyclobutylamino)-2-methylpropan-2-ol (CAS 1250340-43-2) is a cyclobutyl-containing amino alcohol with molecular formula C₈H₁₇NO and molecular weight 143.23 g·mol⁻¹ . The compound bears a secondary amine linked to a cyclobutyl ring and a tertiary alcohol, classifying it as a bifunctional building block for medicinal chemistry and fragment-based drug discovery [1]. Cyclobutyl amino alcohols of this type are recognized as sp³-rich bioisosteric replacements for aryl rings and are explored in QSAR models and lead optimisation campaigns [1].

Why Generic Amino-Alcohol Substitution Cannot Replace 1-(Cyclobutylamino)-2-methylpropan-2-ol


The cyclobutyl ring in 1-(cyclobutylamino)-2-methylpropan-2-ol imposes distinct conformational constraints and electronic properties that are absent in linear-chain or other cycloalkyl (cyclopropyl, cyclopentyl, cyclohexyl) amino alcohols. Cyclobutylamines exhibit significantly slower mechanism-based inactivation of cytochrome P450 enzymes compared with cyclopropylamines [1], meaning substitution to a smaller ring can introduce disproportionate metabolic liability. Furthermore, the cyclobutyl scaffold provides a unique balance of sp³ character and restricted bond rotation that influences target binding and pharmacokinetics; exchanging the cyclobutyl ring for a larger cycloalkyl group alters lipophilicity (ΔlogP ~0.5 per methylene unit) and may compromise the bioisosteric replacement strategy for which cyclobutyl amino alcohols are specifically employed [2]. These factors make generic replacement unreliable for reproducible research outcomes.

Quantitative Differentiation Evidence for 1-(Cyclobutylamino)-2-methylpropan-2-ol Against Its Closest Comparators


Slower Mechanism-Based CYP450 Inactivation: Cyclobutyl vs. Cyclopropyl Amino Scaffolds

In a direct head-to-head study, N-cyclobutyl benzylamines inactivated cytochrome P450 at a markedly slower rate than the corresponding N-cyclopropyl benzylamines [1]. Although the study employed benzylamine substrates rather than 1-(cyclobutylamino)-2-methylpropan-2-ol itself, the relative reactivity of cyclobutyl versus cyclopropyl aminium radicals is a fundamental property of the cycloalkylamine class. The slower inactivation by cyclobutylamines is attributed to the lower rate of ring opening of the cyclobutyl-substituted aminium radical intermediate [1]. This class-level inference supports the expectation that a cyclobutylamino alcohol will carry lower CYP450 inactivation risk than its cyclopropyl analog.

Cytochrome P450 Mechanism-based inactivation Metabolic stability

Sp³-Rich Bioisosteric Replacement: Cyclobutyl Amino Alcohols vs. Aryl Counterparts

Cyclobutyl amino alcohols are explicitly described as sp³-rich bioisosteric replacements for aryl rings in medicinal chemistry [1]. In fragment-based drug discovery, cyclobutyl-containing amino alcohols offer enhanced three-dimensional character compared with planar aromatic analogs, potentially improving solubility, reducing promiscuity, and enabling access to novel chemical space. The 2023 study demonstrates that engineered P450BM3 enzymes can selectively hydroxylate cyclobutylamine derivatives, producing enantiomerically enriched building blocks that are otherwise challenging to obtain via conventional synthesis [1]. This positions 1-(cyclobutylamino)-2-methylpropan-2-ol as part of a privileged class of intermediates distinct from aryl-based amino alcohols.

Bioisostere Fragment-based drug discovery sp³ character

Cyclobutyl-Containing Amino-Alcohol Linkers Demonstrate Tunable BTK Inhibitory Potency and Metabolic Stability

A study on irreversible BTK inhibitors evaluated a series of cyclobutyl-containing amino-alcohol linkers, reporting kinact/Ki values and metabolic stability across multiple analogs [1]. Although 1-(cyclobutylamino)-2-methylpropan-2-ol was not one of the exact linkers tested, the data set demonstrates that subtle modifications of the cyclobutyl amino-alcohol scaffold produce quantifiable differences in potency (kinact/Ki spanning from <10³ to >10⁵ M⁻¹s⁻¹) and microsomal stability (Clint ranging from <10 to >100 μL·min⁻¹·mg⁻¹). The presence of a tertiary alcohol in the target compound mimics the crucial α-tertiary ether motif identified in the study, suggesting that 1-(cyclobutylamino)-2-methylpropan-2-ol could serve as a versatile starting point for linker SAR exploration.

BTK inhibitor Targeted covalent inhibitor Metabolic stability

Synthetic Accessibility: Cyclobutyl vs. Cyclopropyl and Cyclopentyl Amino Alcohol Building Blocks

The cyclobutyl ring exhibits intermediate ring strain (approx. 26 kcal·mol⁻¹) between cyclopropyl (~27 kcal·mol⁻¹) and cyclopentyl (~6 kcal·mol⁻¹) [1]. This strain influences both synthetic accessibility and reactivity. Cyclopropylamine derivatives are prone to ring-opening side reactions under acidic or oxidative conditions, while cyclopentyl and cyclohexyl analogs lack the conformational rigidity that makes cyclobutyl systems attractive for target binding [2]. 1-(Cyclobutylamino)-2-methylpropan-2-ol thus occupies a unique window of balanced stability and reactivity, making it a more robust intermediate than cyclopropyl analogs while retaining sufficient rigidity for biological applications.

Synthetic route Building block Ring strain

Optimal Application Scenarios for 1-(Cyclobutylamino)-2-methylpropan-2-ol Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Libraries Requiring sp³-Rich Amino Alcohol Building Blocks

The fully saturated cyclobutyl scaffold (Fsp³ = 1.0) of 1-(cyclobutylamino)-2-methylpropan-2-ol makes it an ideal component for fragment libraries aimed at exploring three-dimensional chemical space, where planar aryl amino alcohols would introduce undesirable flatness [1]. Procurement of this compound supports fragment growing and merging strategies that prioritize bioisosteric replacement of phenyl rings.

Covalent Inhibitor Linker Design with Mitigated CYP450 Inactivation Risk

For programs developing targeted covalent inhibitors (e.g., BTK, EGFR), the cyclobutylamino motif offers slower mechanism-based CYP450 inactivation relative to cyclopropylamine linkers [1], reducing the probability of idiosyncratic hepatotoxicity. The tertiary alcohol provides a convenient handle for further functionalization into ether or ester prodrugs [2].

Synthesis of Enantiomerically Enriched Cyclobutyl Amino Alcohols via Biocatalytic Hydroxylation

The engineered P450BM3 enzyme platform can selectively hydroxylate cyclobutylamine derivatives to yield chiral bifunctional intermediates [1]. 1-(Cyclobutylamino)-2-methylpropan-2-ol, already containing the tertiary alcohol, can serve as a reference standard or starting material for generating more complex hydroxylated analogs with defined stereochemistry.

Conformationally Constrained Peptidomimetic Scaffolds

The restricted bond rotation of the cyclobutyl ring, combined with the hydrogen-bonding capacity of the secondary amine and tertiary alcohol, makes 1-(cyclobutylamino)-2-methylpropan-2-ol a valuable precursor for peptidomimetic design. Compared with cyclopentyl or cyclohexyl analogs, the cyclobutyl system provides tighter conformational control while avoiding the metabolic instability associated with cyclopropylamines [1][2].

Quote Request

Request a Quote for 1-(Cyclobutylamino)-2-methylpropan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.